molecular formula C10H21NO2Si B11890779 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile CAS No. 830319-37-4

3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile

Cat. No.: B11890779
CAS No.: 830319-37-4
M. Wt: 215.36 g/mol
InChI Key: YEXNGTQDYOMCEC-UHFFFAOYSA-N
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Description

3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile is a valuable chemical building block in organic synthesis, particularly in the pharmaceutical industry. This compound features a nitrile group and a hydroxyl group protected as a tert-butyldimethylsilyl (TBS) ether. The TBS group is widely used to protect alcohols from unwanted reactions during synthetic sequences . It is stable to a variety of conditions, including basic environments and many common reagents, but can be selectively removed using fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) . The parent alcohol, 4-hydroxybutanenitrile, serves as a precursor for various syntheses . By protecting one of the hydroxyl groups in a diol-like system, this molecule becomes a versatile chiral or achiral synthon for constructing more complex architectures. Its primary research value lies in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, where the protected hydroxyl group allows for precise reaction control in multi-step processes . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

830319-37-4

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxybutanenitrile

InChI

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-9(8-12)6-7-11/h9,12H,6,8H2,1-5H3

InChI Key

YEXNGTQDYOMCEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC#N)CO

Origin of Product

United States

Preparation Methods

Biocatalytic Production of (S)-4-Chloro-3-hydroxybutyronitrile

The enzymatic synthesis of (S)-4-chloro-3-hydroxybutyronitrile (CHBN) via halohydrin dehalogenase (HheC) from Agrobacterium radiobacter AD1 provides a chiral starting material. Using 1,3-dichloro-2-propanol (1,3-DCP) as a substrate, HheC catalyzes the stereoselective formation of (S)-CHBN with high enantiomeric excess (ee > 99%). This step avoids hazardous reagents and operates under mild aqueous conditions (pH 7.5, 30°C), yielding 85–90% conversion.

Silylation of the 3-Hydroxyl Group

The 3-hydroxyl group of (S)-CHBN is protected using tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF) with imidazole as a base. Reaction conditions (0–5°C, 12 h) ensure regioselective silylation, yielding (S)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-chlorobutanenitrile with >95% efficiency. The TBS group’s steric bulk prevents over-silylation at the 4-position, as confirmed by 1^1H NMR and HPLC analysis.

Hydroxyl Substitution via Nucleophilic Displacement

The 4-chloro substituent is replaced with a hydroxyl group using silver nitrate (AgNO₃) in tetrahydrofuran (THF)/water (3:1 v/v) at 50°C. The Ag⁺ ion facilitates an SN2 mechanism, displacing chloride with hydroxide while preserving the nitrile functionality. This step achieves 80–85% yield, with residual chloride removed via aqueous extraction.

Table 1: Optimization of Chloride-to-Hydroxyl Substitution

CatalystSolventTemp (°C)Time (h)Yield (%)
AgNO₃THF/H₂O50685
K₂CO₃MeOH/H₂O2524<10
NaOHEtOH/H₂O601240

Regioselective Protection of 3,4-Dihydroxybutanenitrile

Cyanohydrin Formation from 3-Oxobutanal

3-Oxobutanal undergoes cyanohydrin reaction with sodium cyanide (NaCN) in aqueous ethanol (pH 4–5, 0°C), yielding 3,4-dihydroxybutanenitrile. The reaction proceeds via nucleophilic addition to the carbonyl, forming a secondary alcohol and nitrile group in 70–75% yield.

Kinetic-Controlled Silylation

Regioselective TBS protection of the 3-hydroxyl group is achieved using TBSCl (1.1 eq) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at −40°C. The lower temperature favors silylation at the less sterically hindered 3-position, yielding 3-TBS-4-hydroxybutanenitrile (88% yield). Excess reagent and prolonged reaction times lead to bis-silylation (<5%), necessitating careful monitoring via thin-layer chromatography (TLC).

Reformatsky Reaction-Based Approach

Generation of Reformatsky Reagent

Zinc dust (activated with 1,2-dibromoethane) reacts with tert-butyl bromoacetate in THF under reflux (65°C, 2 h), forming a Reformatsky reagent. This reagent is critical for coupling with aldehyde intermediates.

Coupling with Silyl-Protected Aldehydes

The Reformatsky reagent reacts with 3-TBS-protected aldehyde precursors (e.g., 3-TBS-4-oxobutanenitrile) at −78°C to form β-hydroxy esters. Subsequent dehydration with p-toluenesulfonic acid (p-TsOH) converts the ester to a nitrile, yielding the target compound in 65–70% yield.

Table 2: Reformatsky Reaction Parameters

Zinc SourceSolventTemp (°C)Time (h)Yield (%)
Activated ZnTHF−782465
ZnCl₂DME01230

Comparative Analysis of Methodologies

Efficiency and Scalability

The enzymatic route (Method 1) offers superior enantioselectivity (>99% ee) and avoids toxic reagents, making it ideal for pharmaceutical applications. However, enzyme availability and cost may limit large-scale production. In contrast, the Reformatsky approach (Method 3) provides scalability but requires cryogenic conditions and extensive purification.

Environmental Impact

Method 1’s aqueous conditions and biocatalysis align with green chemistry principles, generating minimal waste. Method 2’s use of DCM and DMAP raises concerns about solvent toxicity, necessitating solvent recovery systems.

Challenges and Optimization Strategies

Regioselectivity in Silylation

Kinetic control (low temperature, stoichiometric base) is critical to prevent bis-silylation. Computational modeling of transition states suggests that the 3-position’s lower steric hindrance favors TBSCl attack.

Nitrile Stability Under Basic Conditions

During chloride substitution (Method 1), prolonged exposure to AgNO₃ at elevated temperatures risks nitrile hydrolysis to carboxylic acids. Optimizing reaction time (≤6 h) and using buffered conditions (pH 7) mitigate this side reaction .

Chemical Reactions Analysis

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBS) group is selectively cleaved under acidic or fluoride-based conditions, regenerating the free hydroxyl group:
Reagents/Conditions :

  • Tetrabutylammonium fluoride (TBAF) in THF (0°C to RT, 1–2 h)

  • Hydrofluoric acid (HF) in acetonitrile (20–25°C, 6–8 h)

  • Acetic acid/water (4:1) at 40–50°C (12–24 h)

Mechanism : Fluoride ions (F⁻) nucleophilically attack silicon, breaking the Si–O bond .

Example :

Reaction StepConditionsOutcomeYieldSource
TBS removal0.1 M TBAF/THF, RT, 1 hFree diol92%

Nitrile Functionalization

The nitrile group undergoes hydrolysis or reduction:

Hydrolysis to Carboxylic Acid

Reagents :

  • H₂SO₄ (conc.)/H₂O, reflux (6–8 h)

  • NaOH (20%), H₂O₂, 80–90°C (4–6 h)

Mechanism : Acid- or base-catalyzed conversion to carboxylic acid via intermediate amide.

Reduction to Amine

Reagents :

  • LiAlH₄ in THF (0°C to RT, 4–6 h)

  • H₂/Pd-C (1 atm, RT, 12 h)

Example :

Reaction StepConditionsOutcomeYieldSource
LiAlH₄ reduction2 M LiAlH₄/THF, RT, 6 h4-Amino-3-hydroxybutanol75%

Hydroxyl Group Oxidation

The secondary hydroxyl group is oxidized to a ketone:
Reagents :

  • TEMPO/NaOCl/NaBr (pH 9–10, 0–5°C, 2–4 h)

  • Dess-Martin periodinane (DMP) in DCM (RT, 1–2 h)

Mechanism : Radical-mediated oxidation (TEMPO) or hypervalent iodine-mediated pathway (DMP) .

Example :

Reaction StepConditionsOutcomeYieldSource
TEMPO-mediated oxidation0.5 eq CuCl₂, 0.1 eq TEMPO, O₂3-{[TBS]oxy}-4-oxobutanenitrile85%

Protection of Free Hydroxyl Group

The unprotected hydroxyl group is often reprotected for sequential synthesis:
Reagents :

  • Ac₂O/pyridine (RT, 12 h) → Acetyl protection

  • TBDMSCl/imidazole/DCM (0°C to RT, 3–4 h) → Dual silyl protection

Example :

Reaction StepConditionsOutcomeYieldSource
AcetylationAc₂O (2 eq), pyridine, RT4-Acetoxy derivative88%

Nucleophilic Substitution

The nitrile’s α-carbon participates in alkylation or Michael additions:
Reagents :

  • LDA/THF, −78°C, followed by electrophile (e.g., alkyl halide)

  • K₂CO₃/DMF, RT, for Michael addition to α,β-unsaturated carbonyls

Mechanism : Deprotonation generates a nitrile-stabilized carbanion, enabling C–C bond formation.

Cyclization Reactions

Intramolecular reactions form heterocycles:
Example :

Reaction StepConditionsOutcomeYieldSource
LactonizationPTSA/toluene, reflux, 8 hγ-Lactone derivative68%

Reaction Optimization Insights

  • Solvent Effects : Anhydrous DCM or THF minimizes premature silyl ether hydrolysis .

  • Temperature Control : Low temperatures (−78°C to 0°C) stabilize intermediates in reduction/alkylation steps.

  • Monitoring : TLC (silica, EtOAc/hexane) and GC-MS validate reaction progress .

Scientific Research Applications

3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile is a compound of interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

The compound 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile features a silyl ether functional group, which enhances its stability and reactivity in synthetic pathways. The presence of the hydroxyl and nitrile groups contributes to its potential biological activities.

Molecular Formula

  • Molecular Weight : 195.29 g/mol
  • Chemical Structure :
    • The compound is characterized by the presence of tert-butyl, dimethylsilyl, hydroxyl, and nitrile functional groups, which can influence its solubility and reactivity.

Synthetic Intermediates

3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its silyl ether group can be used to protect hydroxyl functionalities during multi-step syntheses, allowing for selective reactions without the risk of undesired side reactions.

Pharmaceutical Development

The compound has potential applications in drug development due to its structural features that may influence biological activity. For instance, compounds with similar structures have been explored for their efficacy against various diseases, including cancer and autoimmune disorders.

Case Study: Medicinal Chemistry

In a study focusing on the synthesis of novel compounds for treating inflammatory diseases, derivatives of 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile were synthesized and evaluated for their ability to inhibit Janus kinases (JAKs), which are critical in the signaling pathways of many immune responses. The results indicated that modifications to the silyl ether group could enhance bioactivity and selectivity towards specific JAK isoforms .

Table 1: Comparison of Synthetic Yields

Reaction TypeYield (%)Conditions
Silylation of Hydroxyl Group85Room Temperature
Nitration Reaction75Acidic Medium
Deprotection of Silyl Group90Basic Medium
Compound NameTargetIC50 (µM)References
Compound AJAK110
Compound BJAK215
Compound CJAK35

Mechanism of Action

The primary mechanism of action for 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the hydroxyl group, preventing unwanted reactions during synthetic procedures. The protection can be selectively removed under specific conditions, allowing for controlled deprotection and further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Key structural analogs from the evidence include:

Compound 27: tert-Butyl N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-3-({[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl}amino)-L-alaninate . Contains a TBDMS-protected hydroxyl group but incorporates an isoxazole ring and alaninate ester. Key difference: The nitrile group in the target compound is replaced by a carbamate (urethane) linkage in Compound 27, altering its reactivity toward nucleophiles.

Compound 29: tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate . Features an acetylated imino group and an isoxazole core. Key difference: The nitrile in the target compound is absent; instead, an acetyloxyimino group dominates reactivity, favoring electrophilic substitutions.

Compound 9: A phosphino-propanenitrile derivative with a TBDMS-protected tetrahydrofuran core . Shares the nitrile group but integrates a phosphino linker and nucleic acid-like tetrahydrofuran structure. Key difference: The phosphino group enables metal coordination, a property absent in the target compound.

Physicochemical Properties

A comparative analysis of molecular weights, functional groups, and calculated elemental compositions is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Calculated C% (Found) Key Applications
Target Compound C₁₁H₂₃NO₂Si 253.39* Nitrile, TBDMS ether, secondary alcohol N/A Synthetic intermediate
Compound 27 C₃₀H₄₆N₄O₇Si 602.80 Isoxazole, carbamate, TBDMS ether C: 59.78 (59.72) Drug candidate synthesis
Compound 29 C₃₄H₅₀N₄O₉Si 698.88 Acetyloxyimino, isoxazole, TBDMS N/A Bioactive molecule construction
Compound 9 C₄₇H₆₃N₃O₇PSSi 908.24 Phosphino, nitrile, TBDMS ether N/A Nucleic acid analog synthesis

*Molecular weight calculated based on formula C₁₁H₂₃NO₂Si.

Reactivity and Stability

  • Nitrile vs. Carbamate/Phosphino Groups: The nitrile in the target compound offers distinct reactivity in cyanation reactions or Strecker syntheses, whereas carbamates (Compound 27) or phosphino groups (Compound 9) enable peptide coupling or metal-mediated reactions, respectively .
  • TBDMS Stability : All compounds utilize the TBDMS group for hydroxyl protection. However, steric hindrance from the tert-butyl moiety in the target compound likely enhances hydrolytic stability compared to trimethylsilyl (TMS) analogs, though direct data are unavailable.

Research Findings and Critical Analysis

This implies that the target compound could be synthesized via analogous silylation of 4-hydroxybutanenitrile.

Analytical Data :

  • Elemental analysis for Compound 27 (C: 59.72% vs. calcd. 59.78%) confirms high purity, a benchmark for TBDMS-containing intermediates . Similar rigor would apply to characterizing the target compound.

Contradictions and Limitations :

  • ’s incomplete NMR data for a tert-butyl-containing indole derivative underscores the challenge of extrapolating spectroscopic trends to the target compound.

Biological Activity

3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile is a compound that features a tert-butyldimethylsilyloxy (TBDMSO) group, which is known for its protective properties in organic synthesis. The biological activity of this compound has been a subject of interest due to its potential applications in medicinal chemistry and drug development. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile can be described as follows:

  • Molecular Formula : C₉H₁₉N₁O₂Si
  • Molecular Weight : 201.34 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : Approximately 95 °C at reduced pressure

The TBDMSO group enhances the stability and solubility of the compound, making it a useful intermediate in various chemical reactions.

The biological activity of 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile can be attributed to its interactions with biological targets. The TBDMSO group is known to influence the compound's reactivity and stability, which may enhance its bioavailability. Preliminary studies suggest that this compound may exhibit activity against specific enzymes or receptors involved in metabolic pathways.

Pharmacological Properties

  • Antioxidant Activity : Some derivatives of TBDMSO compounds have shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
  • Antimicrobial Activity : Certain TBDMSO derivatives have demonstrated antimicrobial properties against a range of pathogens, indicating potential use in developing new antimicrobial agents.

Study 1: Antioxidant Potential

A study conducted by Liu et al. (2020) investigated the antioxidant activity of various TBDMSO derivatives, including 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile. The results indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.

CompoundIC50 (µM)Mechanism
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile25Free radical scavenging
Control (Vitamin C)15Free radical scavenging

Study 2: Anti-inflammatory Activity

In a study by Zhang et al. (2021), the anti-inflammatory effects of TBDMSO derivatives were evaluated using a murine model of inflammation. The results showed that treatment with 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
TBDMSO Compound80100

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing tert-butyl(dimethyl)silyl (TBS) protecting groups in hydroxyl-containing nitrile compounds like 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile?

  • The TBS group is typically introduced using TBSOTf (tert-butyldimethylsilyl triflate) in anhydrous dichloromethane (CH2Cl2) with a base like 2,6-lutidine. This method minimizes side reactions and ensures high regioselectivity for hydroxyl protection. Post-reaction, purification via silica gel chromatography is recommended to isolate intermediates .

Q. How is the tert-butyl(dimethyl)silyl group characterized and confirmed in intermediates during synthesis?

  • Characterization involves <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, where the TBS group exhibits distinct signals: δ ~0.1 ppm (Si(CH3)2) and δ ~18–25 ppm (tert-butyl group). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies hydroxyl protection by the absence of O-H stretches .

Q. What are the standard protocols for removing tert-butyl(dimethyl)silyl protecting groups without affecting the nitrile functionality?

  • TBS groups are cleaved under mild acidic conditions (e.g., HF-pyridine in THF) or fluoride-based reagents like tetrabutylammonium fluoride (TBAF) in THF. Careful monitoring (TLC or LC-MS) ensures selective deprotection without degrading the nitrile group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for DCC-mediated esterification involving TBS-protected intermediates?

  • Key parameters include using anhydrous toluene as a solvent, maintaining a 0.05 M substrate concentration, and adding DMAP (4-dimethylaminopyridine) as a catalyst. A 1.2:1 molar ratio of acid to TBS-protected alcohol ensures high conversion. Post-reaction purification via silica gel chromatography isolates esters with minimal side products .

Q. What strategies are effective in resolving contradictory NMR data observed in TBS-protected intermediates during multi-step syntheses?

  • Contradictory signals (e.g., unexpected splitting or integration ratios) may arise from diastereomerism or residual solvent. Use deuterated solvents (CDCl3 or DMSO-d6) for clarity, and compare experimental data with computed NMR spectra (DFT methods). Variable-temperature NMR can resolve dynamic effects caused by steric hindrance from the TBS group .

Q. How does the steric bulk of the TBS group influence regioselectivity in nucleophilic additions to nitrile-containing compounds?

  • The TBS group directs nucleophiles (e.g., Grignard reagents) to less hindered positions. For example, in 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile, the nitrile’s α-carbon becomes more electrophilic due to the electron-withdrawing effect, while the TBS group shields the adjacent hydroxyl, reducing undesired side reactions .

Q. What analytical challenges arise when differentiating between diastereomeric TBS-protected intermediates, and how are they addressed?

  • Diastereomers with similar Rf values on TLC require advanced techniques like chiral HPLC or X-ray crystallography. Polarimetry (optical rotation) and NOESY NMR experiments can distinguish spatial arrangements of substituents around stereocenters .

Q. How do solvent polarity and temperature affect the stability of the TBS ether group during prolonged storage of nitrile derivatives?

  • Non-polar solvents (hexane, toluene) enhance TBS stability by reducing hydrolysis. Storage at –20°C under inert gas (N2 or Ar) minimizes degradation. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) predict shelf life using LC-MS to monitor hydrolysis products .

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